1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex heterocyclic compound. It features a benzimidazole core fused with a triazine ring, further substituted with a benzyl group and a morpholine moiety. This unique structure endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactionsThe morpholine moiety is then introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and morpholine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced triazine rings .
Scientific Research Applications
1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole share a similar core structure but lack the triazine and morpholine moieties.
Triazine Derivatives: Compounds such as melamine contain the triazine ring but differ in other substituents.
Morpholine Derivatives: Compounds like morpholine itself or its simple derivatives lack the benzimidazole and triazine rings.
Uniqueness: 1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to its fused heterocyclic structure, combining the properties of benzimidazole, triazine, and morpholine. This combination results in a compound with distinct chemical reactivity and biological activity, making it a valuable molecule for research and industrial applications .
Biological Activity
1-Benzyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzimidazole moiety and a morpholine group, which are known for their diverse pharmacological properties.
- Molecular Formula: C23H29N5O
- Molecular Weight: 391.5 g/mol
- CAS Number: 925625-92-9
Anticancer Activity
Research indicates that compounds containing the benzimidazole framework exhibit notable anticancer properties. The presence of the morpholine group in this compound may enhance its ability to interact with various biological targets involved in cancer cell proliferation.
A study conducted by Hala Bakr El-Nassan demonstrated that similar tetrahydrotriazino-benzimidazole derivatives showed potent activity against human breast adenocarcinoma cell lines. The structure-activity relationship (SAR) suggested that substitutions at specific positions significantly influenced the anticancer efficacy of these compounds .
Antimicrobial Activity
The benzimidazole derivatives have been extensively studied for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity.
In vitro studies have indicated that derivatives of benzimidazole can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The addition of morpholine enhances the solubility and bioavailability of these compounds, potentially increasing their therapeutic effects .
Antidepressant Activity
Compounds with triazine and benzimidazole structures have also been evaluated for antidepressant activity. The interaction with neurotransmitter systems such as serotonin and norepinephrine is crucial for their efficacy. Preliminary studies suggest that the incorporation of the morpholine group may influence the pharmacokinetics and pharmacodynamics of these compounds.
For instance, a series of derivatives were screened for their ability to inhibit serotonin reuptake and displayed promising results in animal models of depression. The findings indicate that modifications in the molecular structure can lead to enhanced antidepressant properties .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
El-Nassan et al. (2012) | Anticancer | Identified potent activity against breast cancer cell lines; SAR indicated importance of substituents. |
Kazimierczuk (2002) | Antimicrobial | Demonstrated effectiveness against Stenotrophomonas maltophilia; highlighted structure's role in activity. |
Primofiore et al. (2006) | Antidepressant | Evaluated various derivatives; some showed significant reduction in immobility time in FST models compared to standard drugs. |
Properties
IUPAC Name |
4-[2-(1-benzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-2-6-19(7-3-1)16-26-17-25(11-10-24-12-14-28-15-13-24)18-27-21-9-5-4-8-20(21)23-22(26)27/h1-9H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVKXCUNCBDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.